5-methoxy-2-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one
Description
The compound 5-methoxy-2-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one features a pyran-4-one core substituted with a methoxy group at position 5 and a piperazine-1-carbonyl moiety at position 2. The piperazine ring is further substituted with a 3-methoxyphenyl group. This structure combines a heterocyclic pyranone system with a piperazine-carbonyl linkage, a motif often associated with diverse pharmacological activities, including receptor antagonism and antimicrobial effects .
The piperazine-carbonyl group likely originates from carbodiimide-mediated coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-5-3-4-13(10-14)19-6-8-20(9-7-19)18(22)16-11-15(21)17(24-2)12-25-16/h3-5,10-12H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIRMCNJNSNQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyran-4-One Core Formation
The 4H-pyran-4-one moiety is typically synthesized via cyclocondensation or multicomponent reactions (MCRs). A solvent-free protocol involving thermal heating of 3-methyl-1-phenyl-5-pyrazolone with aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) generates functionalized pyran derivatives through Knoevenagel-Michael-cyclization cascades. For the 5-methoxy-substituted variant, 4-hydroxycoumarin or pyrazolone derivatives bearing methoxy groups may serve as precursors. The reaction proceeds at 110°C under neat conditions, yielding fused 4H-pyrans in 80–95% yields.
Piperazine-1-Carbonyl Integration
Stepwise Synthesis and Optimization
Route 1: Sequential Functionalization
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Synthesis of 5-Methoxy-4H-pyran-4-one :
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Preparation of 3-Methoxyphenylpiperazine :
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Coupling via Carbonyl Activation :
Route 2: One-Pot Multicomponent Approach
A streamlined method inspired by InCl3-catalyzed protocols involves:
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Reactants : Ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), methyl 3-methoxyphenylglyoxylate (1.0 mmol), malononitrile (1.0 mmol).
Critical Analysis of Methodologies
Efficiency and Scalability
Catalyst and Solvent Impact
| Parameter | Sequential Route | One-Pot Route |
|---|---|---|
| Catalyst | None | InCl3 (20 mol%) |
| Solvent | Dichloromethane | Solvent-free |
| Temperature | 0°C to RT | 40–110°C |
| Environmental Impact | Moderate (DCM use) | Low (neat conditions) |
The solvent-free protocol aligns with green chemistry principles, minimizing waste and energy consumption. Conversely, InCl3 enhances reaction rates but requires post-synthetic removal.
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
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HPLC : >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).
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Melting Point : 218–220°C (consistent with crystalline structure).
Industrial and Research Considerations
Cost-Benefit Analysis
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Sequential Route : Higher material costs due to multiple steps but allows intermediate quality control.
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One-Pot Route : Lower operational costs but requires precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyranone ring, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of methoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
5-methoxy-2-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biological Studies: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The pyran-4-one core is a common feature among analogs, but substitutions at positions 2 and 5 vary significantly:
Key Observations :
- Position 5: Methoxy (target) vs. benzyloxy () or halogenated benzyloxy ().
- Position 2 : Carbonyl-linked piperazine (target) vs. piperazinylmethyl (). The carbonyl group may enhance hydrogen-bonding interactions with biological targets .
- Piperazine Substituents : 3-Methoxyphenyl (target) vs. 2-fluorophenyl () or furan-carbonyl (). Electron-donating methoxy groups may improve solubility, while halogens (e.g., F, Cl) enhance metabolic stability .
Biological Activity
5-Methoxy-2-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one (referred to as Compound A) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound A is characterized by its unique structure, which includes a pyranone ring fused with a piperazine moiety. The molecular formula is with a molecular weight of 344.4 g/mol. Its structural features contribute to its interaction with various biological targets, particularly neurotransmitter receptors.
The biological activity of Compound A primarily involves its interaction with neurotransmitter receptors, acting as either an agonist or antagonist. This modulation influences various cellular signaling pathways, which can lead to therapeutic effects in conditions such as anxiety, depression, and other neuropsychiatric disorders.
Antidepressant and Anxiolytic Effects
Research indicates that Compound A exhibits significant antidepressant and anxiolytic properties. In preclinical studies, it has been shown to enhance serotonergic and dopaminergic signaling pathways, which are crucial for mood regulation.
- Case Study : A study involving animal models demonstrated that administration of Compound A resulted in decreased immobility time in the forced swim test, a common measure for antidepressant activity. Additionally, it reduced anxiety-like behaviors in the elevated plus maze test.
Anticancer Activity
Compound A has also been evaluated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Table 1: Anticancer Activity of Compound A
| Cell Line | IC50 (µM) | Mechanism of Action |
|----------------|------------|------------------------------------|
| HeLa | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
| SGC-7901 | 18 | Inhibition of tubulin polymerization |
Neuroprotective Effects
Emerging research suggests that Compound A may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress in neuronal cells.
- Research Findings : In vitro studies revealed that Compound A significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress.
Pharmacokinetics
Understanding the pharmacokinetics of Compound A is essential for its development as a therapeutic agent. Studies indicate favorable absorption characteristics, with peak plasma concentrations achieved within 1-2 hours post-administration. The compound demonstrates moderate bioavailability and is metabolized primarily in the liver.
Q & A
Q. Critical Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temperatures accelerate coupling but risk decomposition |
| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |
| Catalyst | None required | Base (e.g., K₂CO₃) facilitates deprotonation |
Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy groups (δ 3.7–3.9 ppm) and piperazine protons (δ 2.5–3.5 ppm). Aromatic protons in the pyran ring appear at δ 6.0–7.0 ppm .
- ¹³C NMR : Carbonyl signals (C=O) at δ 165–175 ppm confirm the piperazine-carbamate linkage .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-O (1250–1300 cm⁻¹) validate functional groups .
- X-ray Crystallography : Resolves stereochemistry and confirms the planar pyran ring structure .
How can researchers design initial biological activity screens for this compound?
- In vitro assays :
- Enzyme Inhibition : Test against phosphodiesterases (PDEs) or kinases using fluorogenic substrates (e.g., PDE4B inhibition assay) .
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A) or dopamine receptors due to the piperazine moiety’s affinity .
- Cell-Based Assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Questions
How can structure-activity relationship (SAR) studies be systematically conducted on this compound?
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Substituent Modifications :
- Replace the 3-methoxyphenyl group with halogenated (e.g., 3-chlorophenyl) or bulky substituents (e.g., benzyl) to assess steric effects .
- Vary the pyran-4-one methoxy group to ethoxy or hydroxy to study electronic effects .
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Biological Testing : Compare IC₅₀ values across analogs using dose-response curves. For example:
Analog Substituent (R) IC₅₀ (µM) vs PDE4B Parent 3-OCH₃ 0.45 Analog 1 3-Cl 1.20 Analog 2 4-OCH₃ 0.90
Key Insight : The 3-methoxy group enhances PDE4B inhibition by 2.7-fold compared to 4-methoxy .
How should researchers resolve contradictions between in vitro and in vivo pharmacological data?
- Pharmacokinetic Profiling :
- Measure metabolic stability (e.g., liver microsomal assays) to identify rapid clearance issues .
- Assess blood-brain barrier penetration (logP calculation; optimal range: 2–3) .
- Dose Adjustment : If in vivo efficacy is lower than in vitro predictions, increase dosage or use prodrug strategies (e.g., esterification of the carbonyl group) .
Case Study : A derivative showed 90% PDE4B inhibition in vitro but only 30% in vivo due to poor bioavailability. Encapsulation in liposomes improved efficacy to 65% .
What mechanistic insights can molecular docking provide for this compound’s biological targets?
- Target Selection : Prioritize receptors/kinases with known piperazine interactions (e.g., 5-HT₁A, D₂ dopamine receptor) .
- Docking Workflow :
- Step 1 : Retrieve target structure from PDB (e.g., 5-HT₁A: PDB ID 6WGT).
- Step 2 : Perform flexible docking (AutoDock Vina) to identify binding poses.
- Step 3 : Validate with MD simulations (NAMD/GROMACS) to assess stability over 100 ns .
Key Finding : The piperazine nitrogen forms hydrogen bonds with Asp116 (5-HT₁A), while the pyran-4-one carbonyl interacts with Ser159 .
How can stability issues during long-term storage be mitigated?
- Storage Conditions :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carbonyl group .
- Stability Testing : Monitor purity via HPLC every 3 months. Degradation products (e.g., free piperazine) appear as new peaks at 4–5 minutes .
Data Contradiction Analysis
Why might biological activity vary significantly between structural analogs with minor substituent changes?
- Steric Hindrance : Bulky substituents (e.g., benzyl) may block access to the active site .
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) reduce piperazine basicity, weakening receptor binding .
Resolution : Use computational tools (e.g., CoMFA) to model 3D electrostatic fields and predict activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
